molecular formula C18H13Cl2NO3S B12848097 4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate

4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate

Katalognummer: B12848097
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: VLGUIWOFGJCJPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate typically involves the reaction of 4-methoxyphenyl thiazole-4-carboxylate with 2,6-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorobenzyl group enhances its antimicrobial activity, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C18H13Cl2NO3S

Molekulargewicht

394.3 g/mol

IUPAC-Name

(4-methoxyphenyl) 2-[(2,6-dichlorophenyl)methyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H13Cl2NO3S/c1-23-11-5-7-12(8-6-11)24-18(22)16-10-25-17(21-16)9-13-14(19)3-2-4-15(13)20/h2-8,10H,9H2,1H3

InChI-Schlüssel

VLGUIWOFGJCJPI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OC(=O)C2=CSC(=N2)CC3=C(C=CC=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.